molecular formula C12H13ClF2O B7973195 1-(4-tert-Butylphenyl)-2-chloro-2,2-difluoroethanone

1-(4-tert-Butylphenyl)-2-chloro-2,2-difluoroethanone

Cat. No.: B7973195
M. Wt: 246.68 g/mol
InChI Key: ZJZDVTLYKROLFL-UHFFFAOYSA-N
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Description

1-(4-tert-Butylphenyl)-2-chloro-2,2-difluoroethanone is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a chloro-difluoroethanone moiety

Preparation Methods

The synthesis of 1-(4-tert-Butylphenyl)-2-chloro-2,2-difluoroethanone typically involves the reaction of 4-tert-butylbenzoyl chloride with appropriate reagents under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 4-tert-butylbenzoyl chloride reacts with chloro-difluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product .

Chemical Reactions Analysis

1-(4-tert-Butylphenyl)-2-chloro-2,2-difluoroethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. Common reagents include sodium hydroxide (NaOH) and ammonia (NH3).

    Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 1-(4-tert-Butylphenyl)-2,2-difluoroethanol .

Scientific Research Applications

1-(4-tert-Butylphenyl)-2-chloro-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-tert-Butylphenyl)-2-chloro-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modification of protein function. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

1-(4-tert-Butylphenyl)-2-chloro-2,2-difluoroethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-tert-butylphenyl)-2-chloro-2,2-difluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF2O/c1-11(2,3)9-6-4-8(5-7-9)10(16)12(13,14)15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZDVTLYKROLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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